molecular formula C21H20FNO4S2 B6512211 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 946285-22-9

2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B6512211
CAS No.: 946285-22-9
M. Wt: 433.5 g/mol
InChI Key: SXLDMUIGAHTICL-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group attached to an acetamide core, with the nitrogen linked to an ethyl chain bearing both a 4-methoxybenzenesulfonyl group and a thiophen-2-yl moiety. The thiophene ring may facilitate interactions with biological targets via its electron-rich aromatic system.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-27-17-8-10-18(11-9-17)29(25,26)20(19-3-2-12-28-19)14-23-21(24)13-15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDMUIGAHTICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₂FN₃O₄S
  • IUPAC Name : 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

This structure features a fluorophenyl group, a methoxybenzenesulfonyl moiety, and a thiophene ring, which contribute to its unique biological properties.

Anticancer Properties

Research has indicated that derivatives of compounds similar to 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives exhibited cytocidal activity at micromolar concentrations, effectively blocking cell cycle progression in the G2/M phase, which is critical for cancer treatment strategies .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with tumor growth and proliferation. The sulfonamide group is known to interact with carbonic anhydrase and other enzymes, potentially disrupting metabolic pathways crucial for cancer cell survival. Additionally, the presence of the fluorine atom may enhance binding affinity to target proteins, improving therapeutic efficacy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that similar compounds exhibit high oral bioavailability and favorable pharmacokinetic profiles. For example, related sulfonamide derivatives have shown rapid absorption and significant plasma concentrations within hours post-administration .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide have demonstrated promising results in reducing tumor size and improving survival rates. One study reported a significant reduction in tumor volume in mice treated with a similar sulfonamide derivative compared to control groups .
  • Cell Line Studies : Various studies have utilized human cancer cell lines to evaluate the efficacy of these compounds. For instance, treatment with related compounds resulted in increased apoptosis and decreased proliferation rates in breast and lung cancer cell lines .

Data Table: Summary of Biological Activities

Activity Observation Reference
Anticancer ActivityCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionDisruption of metabolic pathways
PharmacokineticsHigh oral bioavailability
In Vivo EfficacySignificant tumor reduction in animal models

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • The compound has been investigated for its affinity to various biological targets, including serotonin receptors. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for studying mood disorders and anxiety-related conditions .
  • Anticancer Research
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The sulfonamide group is known for enhancing the solubility and bioavailability of therapeutic agents, which could be beneficial in developing new anticancer drugs .
  • Neuropharmacology
    • Research has highlighted the potential of this compound in modulating neurochemical pathways. Its ability to cross the blood-brain barrier could facilitate its use in treating neurological disorders .

Case Studies

  • Case Study 1: Serotonin Receptor Affinity
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound to evaluate their binding affinity to serotonin receptors. Results indicated that modifications to the methoxy group significantly enhanced receptor binding, suggesting a pathway for developing new antidepressants .
  • Case Study 2: Anticancer Activity
    A study conducted at a leading cancer research institute examined the cytotoxic effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, prompting further investigation into its mechanism of action and potential as an anticancer agent .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-methoxybenzenesulfonyl group is susceptible to nucleophilic substitution and hydrolysis. Key reactions include:

Reaction TypeReagents/ConditionsProducts Formed
HydrolysisHCl (aqueous, reflux)4-Methoxybenzenesulfonic acid derivative
DemethylationBBr₃ (anhydrous, CH₂Cl₂, 0°C)4-Hydroxybenzenesulfonyl derivative
Sulfonyl Chloride FormationPCl₅ (reflux, toluene)Reactive intermediate for further coupling

Mechanistic Insight : The methoxy group stabilizes the sulfonyl moiety through resonance, directing electrophiles to the para position. Demethylation under Lewis acidic conditions removes the methoxy group, enabling subsequent functionalization .

Thiophene Ring Reactions

The thiophen-2-yl group undergoes electrophilic substitution and oxidation:

Reaction TypeReagents/ConditionsProducts Formed
HalogenationBr₂ (FeBr₃ catalyst, CHCl₃)5-Bromo-thiophen-2-yl derivative
SulfonationSO₃ (H₂SO₄, 50°C)Thiophene-2-sulfonic acid derivative
Oxidationm-CPBA (CH₂Cl₂, RT)Thiophene sulfoxide/sulfone

Regioselectivity : Electrophiles preferentially attack the 5-position of the thiophene ring due to steric and electronic effects from the 2-substituent .

Acetamide Hydrolysis and Substitution

The acetamide group participates in acid/base-mediated transformations:

Reaction TypeReagents/ConditionsProducts Formed
Acidic HydrolysisH₂SO₄ (6M, reflux)2-(4-Fluorophenyl)acetic acid
Basic HydrolysisNaOH (aq., ethanol, Δ)Sodium 2-(4-fluorophenyl)acetate
Amide AlkylationMeI (K₂CO₃, DMF)N-Methylacetamide derivative

Kinetics : Hydrolysis rates depend on the electronic effects of the 4-fluorophenyl group, which enhances electrophilicity at the carbonyl carbon .

Fluorophenyl Group Reactivity

The 4-fluorophenyl ring exhibits unique substitution patterns:

Reaction TypeReagents/ConditionsProducts Formed
NitrationHNO₃/H₂SO₄ (0°C)3-Nitro-4-fluorophenyl derivative
DehalogenationPd/C, H₂ (EtOH, 60°C)Phenylacetamide (fluorine removed)

Electronic Effects : The fluorine atom directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature .

Redox Transformations

Oxidation and reduction pathways for key functional groups:

Reaction TypeReagents/ConditionsProducts Formed
Sulfonamide ReductionLiAlH₄ (THF, 0°C)Sulfinic acid derivative
Thiophene OxidationH₂O₂ (AcOH, 70°C)Thiophene-2-yl sulfone

Comparative Reaction Table for Structural Analogs

Compound ClassKey ReactionDistinct Feature vs. Query Compound
Morpholine derivativesRing-opening with HClLacks thiophene, enabling faster hydrolysis
Dichlorophenyl sulfonamides SNAr with aminesEnhanced electrophilicity due to Cl substituents

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound Name Structural Differences Key Properties/Findings Reference
2-(4-Chlorophenyl)-N-[2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethyl]Acetamide Chlorine replaces fluorine on phenyl ring Increased molecular weight and lipophilicity compared to fluorophenyl analog.
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide Bromine replaces fluorine; lacks sulfonyl group Demonstrated in vitro antimycobacterial activity in related derivatives.

Key Insights :

  • Sulfonyl Role: The 4-methoxybenzenesulfonyl group in the target compound likely improves solubility compared to non-sulfonyl analogs .

Heterocyclic and Sulfonyl-Modified Analogs

Compound Name Structural Differences Key Properties/Findings Reference
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Triazole replaces ethyl-sulfonyl-thiophene Incorporates a triazole ring, introducing additional hydrogen-bonding sites.
2-[[4-(4-Bromophenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide Oxazole replaces ethyl chain; bromophenyl present Sulfonyl and oxazole groups may enhance metabolic stability.
2-((4-Fluorophenyl)Sulfonyl)-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide Thiazol replaces thiophene; methyl-methoxyphenyl Thiazol’s rigidity and methoxy group could influence target selectivity.

Key Insights :

  • Heterocycle Impact : Thiophene’s electron-rich system contrasts with triazole’s hydrogen-bonding capability or oxazole/thiazol’s aromatic heterocyclic effects .
  • Sulfonyl Variations : The 4-methoxybenzenesulfonyl group in the target compound balances polarity, whereas bromophenyl-sulfonyl analogs may prioritize bulkier hydrophobic interactions .

Substituent Variations on Acetamide Core

Compound Name Structural Differences Key Properties/Findings Reference
N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide Cyclohexyl and propyl substituents Increased steric bulk may reduce membrane permeability but enhance target specificity.
2-(4-Fluorophenyl)-N-((4-Fluorophenyl)Carbamoyl)Acetamide Dual fluorophenyl groups; carbamoyl substituent Carbamoyl group introduces additional hydrogen-bonding potential.

Key Insights :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder binding in crowded active sites, whereas smaller groups (e.g., methyl) improve accessibility .

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Prepare the 2-(4-fluorophenyl)acetamide core via nucleophilic substitution, using chloroacetamide intermediates and fluorophenyl derivatives (e.g., 4-fluorophenylboronic acid) under Suzuki coupling conditions .
  • Step 2 : Introduce the thiophene and 4-methoxybenzenesulfonyl groups via sulfonylation or coupling reactions. For example, thiophen-2-yl ethylamine can react with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds). For example, analogous acetamides show bond lengths of 1.220–1.235 Å for C=O and 1.730–1.745 Å for C–S bonds .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; thiophene protons at δ 6.8–7.1 ppm) .
  • IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer :
  • Byproducts : Unreacted sulfonyl chloride or thiophene derivatives. Monitor via TLC and remove using liquid-liquid extraction (e.g., dichloromethane/water) .
  • Degradates : Hydrolysis of the sulfonamide group under acidic conditions. Stabilize by storing the compound in anhydrous solvents (e.g., DMF) at -20°C .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal structure inform solubility or stability?

  • Methodological Answer :
  • Analyze hydrogen-bonding networks (e.g., N–H···O or C–H···O interactions) using X-ray diffraction data. For example, centrosymmetric head-to-tail interactions in analogous compounds enhance thermal stability .
  • Solubility can be predicted by assessing polar surface area (PSA) from crystallographic data. A PSA > 100 Ų suggests poor lipid solubility, necessitating DMSO or ethanol as solvents .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-validate techniques : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Batch consistency : Replicate synthesis under inert atmospheres (argon) to minimize oxidation artifacts. For sulfonamides, ensure anhydrous conditions to prevent hydrolysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Map electrostatic potential surfaces to identify electrophilic centers (e.g., sulfonyl sulfur). For fluorophenyl derivatives, fluorine’s electron-withdrawing effect increases acetamide carbonyl reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust force fields to account for sulfur’s polarizability .

Q. How does modifying the thiophene or fluorophenyl substituents affect physicochemical properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Replace thiophene with furan: Increases polarity (logP decreases by ~0.5) but reduces metabolic stability .
  • Fluorine substitution on phenyl: Enhances membrane permeability (cLogP ~2.8) compared to chloro analogs (cLogP ~3.2) .
  • Experimental validation : Synthesize analogs and compare via LC-MS stability assays (pH 7.4 PBS, 37°C) .

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